Arsenic monoxide monochloride

Description

Significance of Arsenic Oxyhalides within Inorganic Chemistry

Arsenic oxyhalides are part of the larger pnictogen group of elements, which also includes nitrogen, phosphorus, antimony, and bismuth. wikipedia.org The study of these compounds is crucial for a systematic understanding of p-block element chemistry. nih.gov Arsenic and its compounds, positioned between the non-metal phosphorus and the metallic bismuth, exhibit intermediate properties that are of fundamental interest in inorganic chemistry. wikipedia.orgnih.gov

The significance of arsenic oxyhalides lies in their role as chemical intermediates and precursors for the synthesis of other compounds, particularly organoarsenic derivatives. tamildigitallibrary.in The reactivity of the arsenic-halogen and arsenic-oxygen bonds provides pathways to more complex molecular structures. Furthermore, analogous compounds in the same group, such as bismuth oxyhalides (BiOX), have gained attention as promising photocatalysts, suggesting potential functional materials applications for other pnictogen oxyhalides. mdpi.commdpi.com Understanding the structure, bonding, and reactivity of compounds like AsOCl contributes to the broader knowledge of Group 15 chemistry and may open avenues for new material design. researchgate.net

Historical Trajectories and Milestones in AsOCl Investigation

The history of arsenic chemistry is extensive, with mineral forms of arsenic known since the fourth century BC and the isolation of the element often credited to Albertus Magnus around 1250. wikipedia.org Throughout the centuries, various arsenic compounds were synthesized and used, for instance, in medicine with the introduction of Fowler's solution (potassium arsenite) in 1786 and Paul Ehrlich's development of Salvarsan in 1910. nih.gov

Specific historical milestones for the investigation of arsenic monoxide monochloride (AsOCl) are not well-documented in comparison to more common arsenic compounds. However, a key chemical reaction for its formation has been described. AsOCl can be synthesized via a redistribution reaction between arsenic trichloride (B1173362) (AsCl₃) and arsenic trioxide (As₂O₃). sciencemadness.org This method highlights a fundamental process in arsenic chemistry where ligands are exchanged between arsenic centers. Another theoretical synthesis method involves the partial oxidation of arsenic trichloride. While not marking a specific date of discovery, the identification of these synthetic routes represents the primary milestone in the investigation of this particular compound.

Scope and Strategic Aims of AsOCl Academic Research

The strategic aims of academic research involving this compound, while not extensively published, can be understood within the broader context of inorganic and materials chemistry research. A primary objective is the fundamental characterization of the compound to fill data gaps in the understanding of pnictogen chemistry. nih.gov This includes elucidating its precise molecular structure, and physical and chemical properties.

A significant strategic aim is the exploration of AsOCl's utility in chemical synthesis. researchgate.net Research into organoarsenic compounds, including antibiotics like arsinothricin, often relies on halogenated arsenic precursors. nih.govresearchgate.net Investigating AsOCl's reactivity could reveal new pathways to novel organoarsenic molecules.

Furthermore, a long-term goal in the field is the development of new functional materials. mdpi.com Arsenic compounds such as gallium arsenide are vital in the semiconductor industry. wikipedia.orgnih.gov By studying the properties of lesser-known compounds like AsOCl, researchers aim to uncover new potential applications, possibly in areas like photocatalysis, drawing parallels to the observed activities of bismuth oxyhalides. mdpi.commdpi.com The overarching research strategy involves expanding the fundamental knowledge of arsenic compounds to enable the future design of molecules and materials with specific, valuable functions. tamildigitallibrary.innih.gov

Detailed Research Findings

Properties of this compound and Related Compounds

The following interactive tables provide known data for this compound and compare it to related, more extensively studied arsenic compounds.

Physicochemical Properties of this compound (AsOCl)

| Property | Value | Source |

|---|---|---|

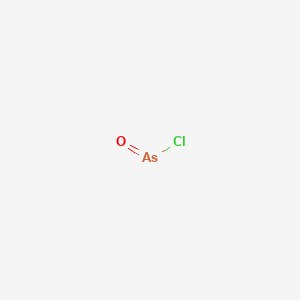

| Molecular Formula | AsClO | nih.gov |

| Molecular Weight | 126.37 g/mol | nih.gov |

| CAS Number | 14525-25-8 | nih.gov |

| InChI Key | QLHSJLGUZLTUFP-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | O=[As]Cl | nih.gov |

| Synthesis Method | AsCl₃ + As₂O₃ → 3 AsOCl | sciencemadness.org |

Comparative Properties of Related Arsenic Compounds

| Property | Arsenic Trichloride (AsCl₃) | Arsenic Trioxide (As₂O₃) |

|---|---|---|

| Molecular Formula | AsCl₃ | As₂O₃ |

| Molecular Weight | 181.28 g/mol | 197.84 g/mol |

| State at Room Temperature | Colorless liquid | White solid |

| Boiling Point | 130°C | 465°C (sublimes) |

| Key Reactivity | Hydrolyzes in water to form arsenous acid and HCl. | Amphoteric, dissolves in both acidic and alkaline solutions. |

Source: nih.gov

Properties

CAS No. |

14525-25-8 |

|---|---|

Molecular Formula |

AsClO |

Molecular Weight |

126.37 g/mol |

InChI |

InChI=1S/AsClO/c2-1-3 |

InChI Key |

QLHSJLGUZLTUFP-UHFFFAOYSA-N |

SMILES |

O=[As]Cl |

Canonical SMILES |

O=[As]Cl |

Other CAS No. |

14525-25-8 57408-64-7 |

Synonyms |

Arsenic oxide monochloride |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Asocl Formation

Established Synthetic Pathways for AsOCl

The formation of arsenic monoxide monochloride is principally achieved through high-temperature vapor-phase reactions and characterized using matrix isolation techniques, which are essential for studying transient and unstable molecules.

High-Temperature Vapor-Phase Synthesis and Matrix Isolation Techniques

The reaction between arsenic(III) chloride (AsCl₃) and arsenic(III) oxide (As₂O₃) in the gas phase at elevated temperatures is a key method for the generation of AsOCl. This redistribution reaction results in the formation of the inorganic polymer (AsOCl)n. The reaction can be represented as:

AsCl₃ + As₂O₃ → 3AsOCl

This process is typically carried out in a sealed system to maintain the high temperatures required and to contain the volatile and toxic reactants and products.

Furthermore, crystalline solids of AsOCl have been identified in the AsCl₃–As₂O₃ system, indicating that the compound can be formed and isolated under specific phase conditions researchgate.net. The controlled hydrolysis of arsenic trichloride (B1173362) also presents a pathway to AsOCl, where the limited presence of water allows for the formation of the oxychloride rather than complete hydrolysis to arsenous acid researchgate.net.

To study the molecular properties of AsOCl, matrix isolation techniques are employed. This involves trapping the gaseous AsOCl molecules in an inert gas matrix, such as argon, at cryogenic temperatures (typically 10-20 K). This method prevents the molecules from reacting with each other, allowing for their spectroscopic characterization. While direct spectroscopic data for AsOCl is limited, studies on the closely related arsenic trichloride oxide (OAsCl₃) molecule, formed by oxygen atom transfer to AsCl₃ in a noble gas matrix, provide valuable comparative data researchgate.net. The vibrational frequencies of such isolated molecules are crucial for understanding their structure and bonding.

| Reactants | Reaction Conditions | Product | Characterization Method |

| AsCl₃, As₂O₃ | High-temperature vapor phase | (AsOCl)n | - |

| AsCl₃, H₂O | Controlled hydrolysis | AsOCl | Phase diagram analysis researchgate.net |

| AsCl₃, O | Noble gas matrix (8-30 K) | OAsCl₃ (analogue) | Infrared and Raman spectroscopy researchgate.net |

Exploration of Emerging and Analogous Synthetic Strategies for Arsenic Oxyhalides

The synthesis of arsenic oxyhalides can be further understood by exploring analogous reactions and emerging strategies, which offer alternative pathways and deeper mechanistic insights. These methods include partial oxidation of arsenic halides, partial halogenation of arsenic oxides, oxide replacement reactions, and halogen exchange dynamics.

Partial Oxidation Routes of Arsenic Halides

The controlled, partial oxidation of arsenic halides presents a potential route to arsenic oxyhalides. This approach involves the reaction of an arsenic halide, such as arsenic trichloride, with a limited amount of an oxidizing agent. The key is to provide enough oxygen to form the As-O bond without leading to the complete formation of arsenic oxides. The hydrolysis of arsenic trichloride, if carefully controlled, can be considered a form of partial oxidation where water acts as the oxygen source. The reaction proceeds as follows:

AsCl₃ + H₂O ⇌ AsOCl + 2HCl

This equilibrium is sensitive to the concentration of water and the removal of HCl. In the presence of excess water, the reaction proceeds to form arsenous acid (As(OH)₃) nih.gov. The synthesis of analogous compounds like antimony oxychloride (SbOCl) and bismuth oxychloride (BiOCl) via the hydrolysis of their respective trichlorides provides strong evidence for the viability of this method for AsOCl uni-rostock.de.

Partial Halogenation Approaches to Arsenic Oxides

Conversely, the partial halogenation of arsenic oxides offers another synthetic avenue. This method involves the reaction of an arsenic oxide, such as arsenic trioxide (As₂O₃), with a halogenating agent. The stoichiometry must be carefully controlled to introduce the halogen without complete conversion to the arsenic halide. For instance, reacting arsenic trioxide with a controlled amount of a chlorinating agent could yield AsOCl.

An analogous reaction is the synthesis of antimony oxychloride from antimony trioxide and hydrochloric acid cnr.it. This suggests that a similar approach could be employed for arsenic, likely requiring specific temperature and pressure conditions to favor the formation of the oxyhalide.

Oxide Replacement Reactions in Oxyhalide Synthesis

Oxide replacement reactions, where an oxide ligand is exchanged for a halide, can also be envisioned for the synthesis of arsenic oxyhalides. While specific examples for arsenic are not extensively documented, the principles of such reactions are established in inorganic synthesis. This could involve reacting a suitable arsenic-containing precursor with a reagent that can facilitate the exchange of an oxygen atom for a chlorine atom.

Fundamental Mechanistic Investigations of AsOCl Reactions

The mechanistic investigation into the formation of this compound is crucial for understanding its reactivity and optimizing synthetic protocols. Such studies often involve a combination of kinetic analysis to determine reaction rates and theoretical calculations to map out the potential energy surface of the reaction.

Direct kinetic studies on the formation of the arsenic monoxide (As=O) bond within the AsOCl molecule are not extensively documented. However, relevant kinetic data can be drawn from studies on the oxidation of arsenic(III) species by various chlorine-containing oxidants in aqueous solutions. These studies provide insights into the rates at which arsenic can be oxidized, a key step in the formation of an arsenic-oxygen bond.

The oxidation of As(III) by free available chlorine (FAC), which includes hypochlorous acid (HOCl) and hypochlorite (B82951) (OCl-), has been shown to be a rapid process. The reaction is first order with respect to both the oxidant and As(III) nih.govvnu.edu.vnacs.org.

Table 1: Apparent Second-Order Rate Constants for As(III) Oxidation by Different Oxidants at pH 7

| Oxidant | Apparent Second-Order Rate Constant (k''app) [M⁻¹ s⁻¹] |

|---|---|

| Free Available Chlorine (FAC) | 2.6 (±0.1) x 10⁵ |

| Ozone (O₃) | 1.5 (±0.1) x 10⁶ |

This table is based on data from studies of As(III) oxidation in aqueous solutions and provides context for the reactivity of arsenic(III) with oxidizing species that can lead to the formation of arsenic-oxygen bonds.

These fast reaction rates for oxidation by FAC and ozone indicate that the initial steps towards the formation of an arsenic-oxygen bond can be kinetically favorable under certain conditions nih.govacs.org. The much slower rate with monochloramine suggests that the nature of the chlorine species is critical to the reaction kinetics nih.govacs.org.

While specific applications of Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to the formation of AsOCl are not readily found in published literature, these theoretical frameworks provide the essential tools for analyzing the reaction pathways of such inorganic reactions.

Transition State Theory (TST) explains reaction rates by considering a quasi-equilibrium between the reactants and an activated complex, or transition state epa.gov. The rate of reaction is then determined by the rate at which this transition state complex proceeds to form the products. For a reaction forming AsOCl, TST would be used to model the geometry and energy of the transition state structure, for instance, during the redistribution reaction between arsenic trichloride (AsCl₃) and arsenic trioxide (As₂O₃). The activation energy (Ea) derived from such calculations is a critical parameter for predicting the reaction rate.

RRKM Theory is a more detailed statistical theory that is particularly useful for unimolecular reactions, but its principles can be extended to understand energy distribution in bimolecular reactions as well. A core assumption of RRKM theory is that energy is rapidly redistributed among all the vibrational modes of the reacting molecule before the reaction occurs vnu.edu.vn. In the context of AsOCl formation, RRKM theory could be applied to model the intramolecular dynamics of an intermediate complex, predicting the likelihood of the specific bond formations and breakages required to yield the final AsOCl product.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are often employed to determine the necessary parameters for TST and RRKM calculations. These computational methods can provide information on the vibrational frequencies of reactants, products, and transition states, as well as the energies of these species. For example, quantum chemistry has been used to study the reaction mechanisms of arsenic oxides with other molecules, providing insights into transition states and activation energies cranfield.ac.uk.

Table 2: Theoretical Data for Selected Arsenic Species

| Species | Property | Value | Source |

|---|---|---|---|

| AsOCl | Ionization Energy | 11.1 eV | NIST WebBook nist.gov |

| AsO | Ionization Energy | 8.80 ± 0.30 eV | Cheméo chemeo.com |

This table provides examples of the types of data that can be obtained through experimental and computational methods, which are essential inputs for TST and RRKM theory calculations.

The application of these theoretical models to the specific case of AsOCl formation would require dedicated computational studies. Such research would elucidate the precise mechanism, identify rate-determining steps, and predict the kinetic outcomes of the synthesis.

Advanced Spectroscopic Characterization and Structural Analysis of Asocl

Vibrational Spectroscopy for Molecular Fingerprinting of AsOCl

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules by probing their characteristic vibrations. For AsOCl, these techniques would be expected to reveal distinct stretching frequencies for the arsenic-oxygen (As=O) and arsenic-chlorine (As-Cl) bonds.

Infrared (IR) Spectroscopic Analysis of AsO and AsCl Stretching Modes

Raman Spectroscopic Probing of AsOCl Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of monochromatic light. The selection rules for Raman activity differ from those for IR activity, meaning that some vibrational modes may be visible in one technique but not the other. For a complete vibrational analysis of AsOCl, both IR and Raman spectra would be necessary. In the absence of experimental Raman spectra for AsOCl, computational methods can be employed to predict the Raman active modes and their corresponding frequencies. These theoretical predictions would be crucial for identifying the molecule and understanding its vibrational dynamics. For instance, studies on related compounds like arsenic trichloride (B1173362) oxide (OAsCl3) have utilized Raman spectroscopy to characterize their structure and vibrational properties in matrix isolation studies.

Electronic Spectroscopy and Energy Level Characterization of AsOCl

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet (UV) or visible (Vis) light. This provides information about the electronic structure and bonding of the compound.

Investigation of AsOCl Electronic Transitions and Energy Levels

The electronic transitions in AsOCl would involve the promotion of electrons from occupied molecular orbitals (such as those associated with the oxygen lone pairs or the As-Cl and As=O bonds) to unoccupied molecular orbitals. The energy required for these transitions corresponds to the wavelength of light absorbed. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules, providing information on excitation energies and oscillator strengths, which relate to the intensity of the absorption bands. Such theoretical investigations would be essential to characterize the electronic energy levels of AsOCl.

UV-Vis Absorption and Emission Spectroscopy for Arsenic Oxyhalides

While specific UV-Vis absorption and emission spectra for AsOCl are not documented in the literature, the study of other arsenic oxyhalides can provide a general context. The absorption of UV or visible light by these compounds leads to the excitation of electrons to higher energy states. The subsequent relaxation of these electrons can occur through various pathways, including fluorescence or phosphorescence, which would be detected by emission spectroscopy. Theoretical calculations could predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n → π* or π → π*) for AsOCl, offering a theoretical UV-Vis spectrum.

High-Resolution Structural Elucidation Techniques Applied to AsOCl Systems

X-ray Diffraction (XRD) Analysis of Related Arsenic Oxyhalide Crystal Structures

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of materials. uu.nl For arsenic oxyhalides, XRD analysis reveals the arrangement of atoms, bond lengths, and bond angles, which collectively define the crystal lattice. While specific XRD data for AsOCl is not abundant in publicly accessible literature, analysis of related metal oxyhalides and arsenic compounds provides a strong basis for predicting its structural characteristics.

Many transition metal oxyhalides, such as VOCl and CrOBr, are known to crystallize in layered structures, often in the orthorhombic space group Pmmn. uu.nl For instance, the synthesis of VOBr from vanadium tribromide (VBr₃) and arsenic trioxide (As₂O₃) yielded crystals whose structure was characterized using single-crystal X-ray diffraction. uu.nl Similarly, studies on sodium arsenate oxyhydroxide [Na₄(AsO₄)OH], grown via the hydroflux method, demonstrated its crystallization in the orthorhombic space group Pnma with specific unit cell parameters. sc.edu

Synchrotron-based powder XRD is often used in conjunction with other techniques like X-ray Absorption Spectroscopy (XAS) to positively identify arsenic mineral phases. nih.gov For example, in a study of 28 different arsenic minerals and compounds, XRD data was collected at wavelengths of 0.68866 Å (18 keV) or 0.3497 Å (35.45 keV) to confirm the phase identity of each sample before XAS analysis. nih.gov This combined approach ensures that the spectroscopic data is interpreted based on a confirmed crystal structure.

Table 1: Crystallographic Data for Related Arsenic and Oxyhalide Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å) | Reference |

|---|---|---|---|---|

| Na₄(AsO₄)OH | Orthorhombic | Pnma | a = 8.9467, b = 7.3854, c = 8.2395 | sc.edu |

| VOBr | Orthorhombic | Pmmn | Not specified | uu.nl |

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Studies

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for examining the morphology, particle size, and nanostructural features of arsenic compounds.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample surface, revealing details about particle shape, size distribution, and surface texture. In environmental samples, SEM has been used to show how iron-arsenic phases form coatings on silicate (B1173343) grains. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the internal structure, crystallinity, and lattice defects of materials. The combined use of TEM with Energy-Dispersive X-ray Spectroscopy (EDX) allows for elemental analysis at the nanoscale. researchgate.net Studies on arsenic-bearing materials from mine waste have utilized TEM to identify arsenical 2-line ferrihydrites and to observe that phases like scorodite often lack long-range order (i.e., are amorphous or poorly crystalline). researchgate.net Bright-field TEM images can distinguish individual grains and their boundaries, such as in arsenatian plumbojarosite. researchgate.net

These techniques are crucial for understanding how AsOCl might be present in complex matrices, whether as distinct crystalline particles, amorphous aggregates, or as coatings on other materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, critically, the oxidation states of elements within the top few nanometers of a material's surface. youtube.com

For arsenic compounds, XPS analysis typically focuses on the As 3d core level peak. The binding energy of this peak shifts depending on the oxidation state of the arsenic atom; higher oxidation states correspond to higher binding energies. youtube.com However, relying solely on the As 3d chemical shift can lead to ambiguous results. nih.govsemanticscholar.org

A more accurate and robust method involves the use of the Auger parameter and a Wagner plot, which combines the kinetic energy of the As LMM Auger electrons with the binding energy of the As 3d photoelectrons. nih.govsemanticscholar.org This approach provides a more definitive determination of the arsenic chemical state. nih.govsemanticscholar.org

Challenges in XPS analysis of arsenic compounds include potential sample degradation under X-ray irradiation, where As⁵⁺ species may be reduced to As³⁺. thermofisher.com Therefore, minimizing data acquisition time or analyzing multiple spots on the sample is often necessary to obtain reliable data. thermofisher.com

Table 2: Representative XPS Binding Energies for Arsenic Oxidation States

| Oxidation State | Compound Example | As 3d Binding Energy (eV) | Notes | Reference |

|---|---|---|---|---|

| As(0) | Elemental Arsenic | ~41.7 | Reference value | youtube.com |

| As(III) | As₂O₃ | ~44.9 | Can sublime in vacuum | thermofisher.com |

Note: Binding energies can vary slightly based on the specific chemical environment and instrument calibration.

X-ray Absorption Spectroscopy (XAS: EXAFS, XANES) for Local Atomic Environment and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific probe for determining the oxidation state and local atomic structure of an absorbing element in situ, applicable to both crystalline and amorphous materials. usgs.govuq.edu.au The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The position of the absorption edge in a XANES spectrum is highly sensitive to the oxidation state of the arsenic atom; the edge shifts to higher energy with increasing oxidation state. uq.edu.auminsocam.org By comparing the XANES spectrum of an unknown sample to those of known reference compounds, the dominant oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral) can be determined. minsocam.orgresearchgate.net

EXAFS: The oscillations in the EXAFS region, past the absorption edge, contain information about the local atomic environment around the central arsenic atom. nih.gov Analysis of the EXAFS spectrum can reveal the types of neighboring atoms, their distance from the arsenic atom, and their coordination number out to a radius of about 4-7 Å. researchgate.net This information is crucial for identifying whether arsenic is incorporated into a mineral structure, sorbed onto a surface, or present as a distinct precipitate. minsocam.org

For example, XAS studies on mine wastes have successfully speciated arsenic, identifying it as being sorbed to ferric oxyhydroxides, substituted into the structure of jarosite, or bound within arsenopyrite. minsocam.org A comprehensive dataset of As K-edge XAS spectra for 28 arsenic minerals and compounds serves as a valuable resource for such analyses. nih.gov

Mass Spectrometry for AsOCl Speciation and Identification

Mass spectrometry techniques, particularly those coupled with plasma sources, are essential for the ultra-sensitive detection and quantification of arsenic species in various matrices.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Dynamic Reaction Cell Quadrupole Mass Spectrometry (ICP-DRC-QMS) in Arsenic Speciation Research

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the leading technique for trace element analysis due to its exceptional sensitivity and low detection limits. thermofisher.com When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for elemental speciation. nih.govjfda-online.comnih.gov HPLC-ICP-MS allows for the separation of different arsenic compounds (e.g., arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), dimethylarsinic acid (DMA)) before their introduction into the ICP-MS for quantification. nih.govnih.gov

A significant challenge in the ICP-MS analysis of arsenic at mass-to-charge ratio (m/z) 75 is the polyatomic interference from argon chloride (⁴⁰Ar³⁵Cl⁺), which has the same nominal mass. This is particularly problematic in samples with a high chloride matrix. nih.govcambridge.org To overcome this, Dynamic Reaction Cell (DRC) technology, a form of collision/reaction cell, is employed. nih.govpnnl.gov In ICP-DRC-QMS, a reaction gas is introduced into the cell to react with either the analyte or the interfering ions, shifting them to a different mass so that the analyte of interest can be measured without interference. nih.gov

Table 3: Common Arsenic Species Analyzed by HPLC-ICP-MS

| Species Name | Abbreviation | Chemical Formula | Typical Application |

|---|---|---|---|

| Arsenite | As(III) | AsO₂⁻ or H₃AsO₃ | Environmental and biological samples nih.govnih.gov |

| Arsenate | As(V) | H₂AsO₄⁻ | Environmental and biological samples nih.govnih.gov |

| Monomethylarsonic acid | MMA | CH₃AsO(OH)₂ | Biological samples (metabolite) nih.govnih.gov |

| Dimethylarsinic acid | DMA | (CH₃)₂AsOOH | Biological samples (metabolite) nih.govnih.gov |

Analytical Detection Strategies Utilizing AsO⁺ as a Tracer

An effective strategy for mitigating the ⁴⁰Ar³⁵Cl⁺ interference in arsenic analysis involves the use of oxygen as a reaction gas in the DRC. This approach intentionally converts the arsenic ion (As⁺) into arsenic monoxide (AsO⁺) through the reaction:

As⁺ + O₂ → AsO⁺ + O

The quadrupole mass spectrometer is then set to detect AsO⁺ at m/z 91 (⁷⁵As¹⁶O⁺), a mass that is free from the original chloride interference. nih.gov This mass-shift strategy significantly improves the accuracy and lowers the detection limits for arsenic in complex samples. This method has been successfully applied to the speciation analysis of arsenic compounds in rice, where arsenic species were separated by anion-exchange chromatography and detected online by ICP-DRC-QMS using the arsenic monoxide tracer. nih.gov This approach provides excellent limits of detection (LOD) and quantification (LOQ), in the range of 0.5 to 2.9 µg·kg⁻¹ and 1.7 to 9.6 µg·kg⁻¹, respectively, for various arsenic species. nih.gov The use of AsO⁺ as a tracer is a robust analytical strategy for the precise identification and quantification of arsenic compounds, including potentially AsOCl, in challenging matrices.

Theoretical and Computational Chemistry Approaches to Asocl Systems

Quantum Chemical Investigations of AsOCl Molecular and Electronic Structure

Quantum chemical investigations are fundamental to understanding the behavior of AsOCl at a subatomic level. These ab initio (from first principles) methods use only physical constants as input to approximate solutions to the Schrödinger equation, providing a foundational understanding of the molecule's properties. wikipedia.org

Ab initio methods form a cornerstone of computational chemistry. wikipedia.org The simplest of these is the Hartree-Fock (HF) method, which approximates the instantaneous electron-electron repulsion with an average effect, providing a foundational, albeit simplified, description of the electronic structure. wikipedia.org For a molecule like AsOCl, an HF calculation would yield the initial molecular orbitals and a baseline energy.

To achieve higher accuracy, methods that account for electron correlation—the way electrons avoid each other—are necessary. Møller-Plesset (MP) perturbation theory is a common post-Hartree-Fock approach that treats electron correlation as a correction to the HF solution. wikipedia.orgfiveable.me It is typically applied to the second (MP2), third (MP3), or fourth (MP4) order. ru.nl

Hartree-Fock (HF): This method would be the starting point for studying AsOCl. It calculates the molecular orbitals and provides a reasonable first approximation of the molecule's geometry and wavefunction. However, it neglects dynamic electron correlation, which is crucial for accurate energy predictions.

The application of these methods would allow for the precise determination of AsOCl's geometric parameters (As=O and As-Cl bond lengths, O=As-Cl bond angle) and its electronic ground state energy.

Density Functional Theory (DFT) has become one of the most versatile and popular methods in computational quantum chemistry. wikipedia.org Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density. nih.gov This approach is computationally less expensive than high-level ab initio methods, making it suitable for a wide range of applications in chemistry and materials science. wikipedia.orgmdpi.com

For the AsOCl system, DFT calculations would involve selecting an appropriate exchange-correlation functional, which is the component that approximates the quantum mechanical effects of exchange and correlation. Common functionals used for systems containing main group elements include:

PBE (Perdew-Burke-Ernzerhof): A widely used generalized gradient approximation (GGA) functional.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation. This is often a reliable choice for molecular properties.

Using DFT, one could efficiently optimize the geometry of AsOCl, calculate its vibrational frequencies for comparison with spectroscopic data, and analyze its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) to understand its chemical reactivity.

The accuracy of any ab initio or DFT calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. computationalscience.org For an element like arsenic, which has a large number of electrons, the selection of an appropriate basis set is crucial for obtaining meaningful results.

Several families of basis sets are commonly used:

Pople Basis Sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used split-valence basis sets. The notation indicates how many functions are used for core and valence orbitals, and the symbols * or (d,p) denote the addition of polarization functions, which are necessary to describe the anisotropic shapes of electron clouds in molecules. Diffuse functions, denoted by +, are important for describing anions or weak interactions.

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit as the size of the set increases (D for double-zeta, T for triple-zeta, etc.). The "aug-" prefix indicates the addition of diffuse functions.

Jensen's Polarization-Consistent Basis Sets (e.g., pcSseg-n): These are optimized for properties like core-level binding energies and can offer a balanced description of both core and valence regions. arxiv.org

def2 Basis Sets (e.g., def2-SVP, def2-TZVP): These are another family of well-balanced basis sets developed by the Ahlrichs group. arxiv.org

For AsOCl, a triple-ζ quality basis set with polarization and diffuse functions, such as aug-cc-pVTZ or def2-TZVPD , would likely be required to achieve a high degree of accuracy for properties like geometry, vibrational frequencies, and electronic structure. Using uncontracted basis sets, where core orbitals are given more flexibility, can also be an effective strategy for heavy elements. chemrxiv.org

| Basis Set Family | Example Basis Sets | Description | Typical Application for AsOCl |

|---|---|---|---|

| Pople Style | 6-31G(d), 6-311+G(d,p) | Split-valence basis sets with optional polarization (*) and diffuse (+) functions. | Good for initial geometry optimizations and qualitative studies. |

| Dunning Correlation-Consistent | cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | Designed for systematic convergence of correlation energy. "aug-" adds diffuse functions. | High-accuracy calculations of energy and molecular properties. |

| Karlsruhe (Ahlrichs) | def2-SVP, def2-TZVP, def2-QZVP | Well-balanced basis sets for various properties across the periodic table. | Reliable for geometry, frequencies, and electronic properties. |

| Jensen Polarization-Consistent | pcSseg-n, pcJ-n | Optimized for specific properties, such as those involving core electrons. arxiv.org | Specialized calculations, such as predicting core-level spectra. |

Advanced Modeling of Chemical Bonding and Electrostatic Potential in AsOCl

Beyond determining structure and energy, computational methods allow for a deeper analysis of the forces and electron distributions that define chemical bonds and intermolecular interactions.

The chemical bonds in AsOCl (As=O and As-Cl) are covalent, meaning they involve the sharing of electrons between atoms. youtube.com The distribution of the shared electrons, however, is not uniform due to differences in electronegativity between arsenic, oxygen, and chlorine. This leads to polar covalent bonds.

Computational chemistry provides tools to visualize and quantify this electron distribution:

Electron Density Maps: These plots show regions of high and low electron density within the molecule. For AsOCl, these maps would visually confirm the accumulation of electron density around the more electronegative oxygen and chlorine atoms and a depletion around the arsenic atom. ajuronline.org

Topological Analysis (QTAIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. researchgate.net This analysis can quantify the amount of charge transferred between atoms and characterize the nature of the chemical bonds (e.g., determining their degree of covalent vs. ionic character). nih.gov

These analyses would reveal the polar nature of the As=O and As-Cl bonds, with partial negative charges (δ-) on oxygen and chlorine and a partial positive charge (δ+) on the central arsenic atom. This charge distribution is critical for understanding the molecule's electrostatic potential and reactivity.

A sigma-hole (σ-hole) is a region of positive electrostatic potential located on the outer surface of a covalently bonded atom, along the extension of the bond axis. nih.gov This concept is crucial for explaining a range of noncovalent interactions, including halogen bonding (when involving a Group 17 element) and pnictogen bonding (when involving a Group 15 element like arsenic). nih.gov

In the AsOCl molecule, σ-holes are expected to exist on both the arsenic and chlorine atoms:

Pnictogen Bond Donor (Arsenic): As a pnictogen, the arsenic atom in AsOCl will have a region of positive electrostatic potential (a σ-hole) on the surface opposite to the covalent bonds. Trivalent pnictogens can possess up to three σ-holes. nih.gov This positive region can engage in attractive electrostatic interactions with nucleophiles (electron-rich species).

Halogen Bond Donor (Chlorine): The chlorine atom, being a halogen, will also possess a σ-hole along the extension of the As-Cl bond axis. nih.gov The strength of this σ-hole is influenced by the electron-withdrawing power of the rest of the molecule.

The magnitude of the σ-hole is quantified by its maximum positive electrostatic potential value (Vs,max). acs.org Theoretical calculations on related arsenic trihalides provide insight into the expected Vs,max values. While the electrostatic component is a key driver, these interactions are also stabilized by dispersion and charge transfer. nih.gov The presence of these positive σ-holes on AsOCl is a key feature that would govern its ability to form noncovalent interactions, influencing its behavior in condensed phases and its potential role in crystal engineering. acs.org

| Molecule/Atom | Interaction Type | Calculated Vs,max (kcal/mol) | Description |

|---|---|---|---|

| Iodomethane (CH3I) | Halogen Bond | 21.0 | Example of a σ-hole on an iodine atom in a simple organic halide. acs.org |

| Iodobenzene (C6H5I) | Halogen Bond | 24.1 | The σ-hole is slightly more positive due to the phenyl group. acs.org |

| Antimony Pentafluoride (SbF5) | Pnictogen Bond | 79.1 | A very strong σ-hole on antimony due to the five highly electronegative fluorine atoms. acs.org |

| Iodine Monofluoride (IF3O2) | Halogen Bond | 57.6 | A strong σ-hole on the central iodine atom. acs.org |

Computational Simulation of Reaction Kinetics and Dynamic Processes

Computational simulations are invaluable for elucidating the complex mechanisms of chemical reactions, including the formation and transformation of reactive species like AsOCl. These methods allow for the exploration of potential energy surfaces, identification of transition states, and calculation of reaction rates, providing insights that are often difficult to obtain through experimental means alone.

Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are cornerstones of computational reaction kinetics. wikipedia.org TST is predicated on the idea that reacting molecules must pass through a high-energy intermediate state, known as the transition state, on the path to forming products. The rate of reaction is then related to the concentration of these activated complexes and the frequency with which they cross the transition state barrier.

For a hypothetical reaction involving AsOCl, TST would be employed to locate the transition state structure on the potential energy surface. Quantum chemical methods, such as Density Functional Theory (DFT) or higher-level ab initio calculations, would be used to optimize the geometries of reactants, products, and the transition state, and to calculate their respective energies. From these calculations, the activation energy for the reaction can be determined, which is a critical parameter in the Arrhenius equation for the rate constant.

RRKM theory extends upon TST by considering the distribution of energy among the vibrational modes of the reacting molecule. wikipedia.orgslideshare.netoxfordreference.comwalisongo.ac.idslideshare.net This is particularly important for unimolecular reactions, where a molecule rearranges or decomposes after being energized, for instance, through collisions. The theory assumes that energy is rapidly redistributed among all the vibrational modes of the molecule before the reaction occurs. The rate of reaction is then calculated as a function of the total energy of the molecule.

In the context of AsOCl, RRKM theory could be applied to model its unimolecular decomposition or isomerization pathways. This would involve calculating the vibrational frequencies of the AsOCl molecule and the transition state for the reaction of interest. These frequencies are then used to compute the density of states and the sum of states, which are key quantities in the RRKM rate constant calculation. While no specific RRKM studies on AsOCl are available, the extensive application of this theory to a wide range of molecules demonstrates its utility in predicting reaction rates and understanding the dynamics of unimolecular processes. slideshare.net

Table 1: Theoretical Frameworks for Reaction Kinetics

| Theory | Core Concept | Application to AsOCl Systems (Hypothetical) |

| Transition State Theory (TST) | Reactions proceed through a high-energy transition state. The reaction rate is determined by the properties of this state. | - Locating transition state structures for AsOCl formation/decomposition.- Calculating activation energies for reactions involving AsOCl. |

| RRKM Theory | Describes the rates of unimolecular reactions by considering the statistical distribution of energy among the molecule's vibrational modes. | - Modeling the unimolecular decomposition or isomerization of energized AsOCl molecules.- Predicting pressure-dependent rate constants for AsOCl reactions. |

Computational chemistry offers powerful tools for predicting the most likely pathways for the formation and subsequent reactions of a molecule like AsOCl. By mapping out the potential energy surface, researchers can identify stable intermediates and the transition states that connect them, thus revealing the step-by-step mechanism of a reaction.

For the formation of AsOCl, one could computationally investigate various potential reactions, for example, the reaction of arsenic trichloride (B1173362) (AsCl₃) with an oxygen source. wikipedia.orgnist.gov Quantum chemical calculations would be used to calculate the energies of all possible intermediates and transition states along different reaction coordinates. The pathway with the lowest energy barrier would be predicted as the most favorable. Similar approaches have been applied to understand the reaction mechanisms of analogous compounds like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). masterorganicchemistry.comresearchgate.netacs.orgmasterorganicchemistry.comscispace.combyjus.com For instance, studies on the hydrolysis of SOCl₂ have used computational methods to explore the role of water clusters in the reaction mechanism. researchgate.net

Computational Materials Science for AsOCl-Related Systems

Computational materials science utilizes the principles of quantum mechanics and solid-state physics to predict the properties of materials. In the case of AsOCl and related arsenic oxyhalides, these methods can provide valuable insights into their electronic, optical, mechanical, and vibrational properties, even before they are synthesized or in cases where experimental characterization is challenging.

The optical properties of a material are fundamentally determined by its electronic structure—specifically, the arrangement of its electronic energy levels into bands. Density Functional Theory (DFT) is a widely used computational method for calculating the electronic band structure and density of states (DOS) of materials. e3s-conferences.orgresearchgate.netnih.govacs.orgpsu.edu

For a hypothetical solid-state arsenic oxyhalide material, DFT calculations could predict whether it is a semiconductor, an insulator, or a metal, and determine the size of its band gap. The band gap is a crucial parameter that dictates the range of the electromagnetic spectrum over which the material absorbs and transmits light. Studies on related materials like bismuth oxyhalides (BiOX) have shown that the electronic and optical properties can be tuned by changing the halogen atom. mdpi.compreprints.orgnih.govaps.orgnih.gov These studies reveal that the valence band is often composed of a mixture of oxygen 2p and halogen p orbitals, while the conduction band is primarily derived from the metal p orbitals. nih.gov A similar approach for arsenic oxyhalides would likely provide analogous insights into their electronic structure.

From the calculated electronic structure, various optical properties can be derived, including the dielectric function, absorption coefficient, and refractive index. These properties are essential for assessing the potential of a material for applications in optoelectronic devices such as photodetectors or in nonlinear optics. mdpi.compreprints.org For instance, computational screening of metal oxyhalides has been explored to identify new nonlinear optical materials. acs.org

Table 2: Predicted Electronic and Optical Properties from DFT (Based on Analogous Systems)

| Property | Computational Method | Expected Information for Arsenic Oxyhalides |

| Electronic Band Structure | Density Functional Theory (DFT) | - Band gap energy- Direct or indirect band gap- Nature of valence and conduction bands |

| Density of States (DOS) | Density Functional Theory (DFT) | - Contribution of As, O, and Cl orbitals to the electronic bands |

| Optical Absorption Spectrum | DFT-based calculations | - Wavelength range of light absorption- Potential for transparency in certain spectral regions |

| Refractive Index | DFT-based calculations | - How light propagates through the material |

Ab initio calculations, particularly those based on DFT, are also powerful tools for predicting the mechanical and vibrational properties of materials. researchgate.net The mechanical stability of a crystal structure can be assessed by calculating its elastic constants. These constants describe the material's response to an applied stress and can be used to derive important mechanical properties such as the bulk modulus, shear modulus, and Young's modulus, which quantify the material's resistance to volume change, shear deformation, and tensile stress, respectively.

For complex oxyhalide structures that might be formed by AsOCl, DFT calculations could predict their structural stability and mechanical behavior. This information is crucial for understanding the material's durability and potential applications in various environments.

Vibrational properties are determined by the collective motions of the atoms in the crystal lattice, known as phonons. The vibrational spectrum of a material can be calculated using methods like Density Functional Perturbation Theory (DFPT). These calculations provide the frequencies of the vibrational modes, which can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. osti.govscholaris.ca For AsOCl, theoretical vibrational spectra would be invaluable for interpreting experimental spectra and identifying the characteristic vibrational signatures of the As-O and As-Cl bonds within the specific crystal structure. Such calculations have been successfully applied to related molecules like sulfuryl chloride (SO₂Cl₂) to determine their harmonic force fields and average structures. scholaris.ca

Chemical Reactivity and Transformative Pathways of Arsenic Monoxide Monochloride

Oxidation-Reduction Mechanisms Involving AsOCl Species

The arsenic atom in arsenic monoxide monochloride possesses an oxidation state of +3. melscience.comnih.gov This intermediate oxidation state allows AsOCl to theoretically act as either a reducing agent by being oxidized to arsenic(V) or as an oxidizing agent by being reduced to elemental arsenic or arsine.

Oxidation of AsOCl:

Halogens: Chlorine (Cl₂) can oxidize arsenic trioxide in the presence of water to form arsenic acid. melscience.com A similar reaction would be expected with AsOCl.

Nitric Acid: Concentrated nitric acid is a strong oxidizing agent capable of converting arsenic trioxide to arsenic acid. wikipedia.org

Ozone and Hydrogen Peroxide: These are also effective oxidants for As(III) species. nih.gov

The general mechanism for the oxidation of As(III) to As(V) involves the transfer of two electrons from the arsenic atom to the oxidizing agent. In aqueous solutions, this leads to the formation of arsenate (AsO₄³⁻) species. wikipedia.org

Reduction of AsOCl:

The reduction of arsenic(III) compounds can lead to the formation of elemental arsenic (oxidation state 0) or arsine (AsH₃, oxidation state -3). Common reducing agents include metals and hydride sources. towson.eduaskiitians.comlibretexts.orgorganic-chemistry.org For example, zinc in the presence of hydrochloric acid can reduce arsenic trioxide to arsine. melscience.com It is plausible that AsOCl would undergo a similar reduction under appropriate conditions.

The standard reduction potentials for arsenic species indicate that the reduction of As(III) to As(0) is thermodynamically feasible in the presence of suitable reducing agents.

Redox Reaction Data for Related Arsenic Compounds

| Oxidizing/Reducing Agent | Reactant (As Species) | Product (As Species) | Conditions |

| Chlorine (Cl₂) | As₂O₃ | H₃AsO₄ | With boiling water melscience.com |

| Nitric Acid (conc.) | As₂O₃ | H₃AsO₄ | Not specified wikipedia.org |

| Zinc (Zn) and HCl | As₂O₃ | AsH₃ | Not specified melscience.com |

Hydrolysis and Solvolysis Reactions of AsOCl in Various Media

The arsenic-chlorine bond in this compound is susceptible to nucleophilic attack by solvents, leading to hydrolysis and solvolysis reactions.

Hydrolysis:

In the presence of water, the As-Cl bond in arsenic halides undergoes hydrolysis. nih.gov While the hydrolysis of arsenic trichloride (B1173362) (AsCl₃) is well-documented to produce arsenous acid (H₃AsO₃) and hydrochloric acid, the hydrolysis of AsOCl is expected to follow a similar pathway, yielding arsenous acid as the primary arsenic-containing product. wikipedia.org

AsOCl + 2 H₂O ⇌ H₃AsO₃ + HCl

The arsenic-halogen bond in arsenic compounds is noted to hydrolyze slowly compared to the analogous phosphorus and antimony compounds. nih.gov The presence of the arsenic-oxygen bond in AsOCl may further influence the rate and mechanism of hydrolysis. In aqueous media, arsenous acid exists in equilibrium with various arsenite ions, depending on the pH of the solution. nih.gov

Solvolysis:

Solvolysis is a general term for the reaction of a compound with the solvent. acs.org In non-aqueous but nucleophilic solvents, such as alcohols, AsOCl is expected to undergo solvolysis. For instance, in the presence of an alcohol (ROH), the chloride could be displaced to form an arsenite ester.

AsOCl + 2 ROH ⇌ As(OR)₂OH + HCl

The reactivity in solvolysis reactions is dependent on the nucleophilicity of the solvent and the stability of the leaving group. The arsenic-oxygen-carbon bond formed in such reactions is known to have considerable hydrolytic instability. nih.gov

Factors Influencing Hydrolysis and Solvolysis of Arsenic Halides

| Factor | Influence on Reactivity |

| Solvent Nucleophilicity | More nucleophilic solvents will facilitate the displacement of the chloride ion. |

| Acidity/Basicity of Media | In acidic media, the oxygen atom of AsOCl could be protonated, potentially increasing the electrophilicity of the arsenic atom. In basic media, direct attack by hydroxide (B78521) ions would lead to the formation of arsenite salts. |

| Temperature | Higher temperatures generally increase the rate of reaction. |

Ligand Exchange and Coordination Chemistry of AsOCl and Related Arsenic Halides

The arsenic(III) center in this compound is electron-deficient and can act as a Lewis acid, accepting electron pairs from Lewis bases to form coordination complexes or adducts. nih.govdigitellinc.comrsc.orgnih.govrsc.org

While specific studies on the coordination chemistry of AsOCl are limited, the behavior of arsenic trihalides provides a basis for understanding its potential interactions. Arsenic(III) halides are known to form adducts with a variety of donor ligands. The reaction of AsCl₃ with donor solvents is a relevant comparison.

Ligand Exchange:

Ligand exchange reactions would involve the displacement of the chloride or potentially the oxide ligand by another Lewis base. The feasibility of such a reaction would depend on the relative bond strengths and the nucleophilicity of the incoming ligand.

Coordination Complex Formation:

AsOCl can be expected to form coordination complexes with various ligands. The arsenic atom would serve as the central metal ion, and the ligands would be the Lewis bases donating electron pairs. For example, with a generic Lewis base (L), the formation of an adduct can be represented as:

AsOCl + nL → [AsOCl(L)ₙ]

The coordination number and geometry of the resulting complex would depend on the size and electronic properties of the ligands. The study of arsacyclopentadiene ligands has shown that arsenic-containing rings can act as ligands to transition metals, demonstrating the versatility of arsenic in coordination chemistry. anu.edu.auanu.edu.au

Examples of Related Arsenic(III) Halide Coordination Chemistry

| Arsenic Halide | Ligand | Resulting Complex/Adduct | Reference |

| AsCl₃ | MeCN | Neutral bis-acetonitrile adduct | |

| AsCl₃ | POCl₃ | Cationic chlorotitanium(IV) species with [AsCl₄]⁻ counterion (in the presence of TiCl₄) |

Catalytic Roles and Mechanisms of AsOCl Species in Chemical Reactions

While there is extensive research on arsenic compounds in various contexts, including their use in industrial processes and their environmental impact, specific information on the catalytic activity of this compound is scarce. However, the known chemistry of arsenic suggests potential, albeit largely unexplored, catalytic applications.

Arsenic-containing compounds have been investigated as catalysts in certain organic reactions. For example, arsenic heterocycles have been used as homogeneous catalysts for the hydroboration of aldehydes, and arsenic ethylene (B1197577) glycoloxide has been employed as a polycondensation catalyst in the preparation of polyesters. alfachemic.com These examples indicate that arsenic species can facilitate chemical transformations.

Prediction of Active Sites:

The arsenic atom in AsOCl, being a Lewis acidic center, would be the most likely active site for catalytic activity. nih.govrsc.org Its ability to coordinate with reactant molecules could facilitate their activation. The presence of both an oxygen and a chlorine atom provides distinct electronic environments and potential coordination sites. DFT calculations could elucidate the electron density distribution and the frontier molecular orbitals (HOMO and LUMO) of AsOCl, which would be crucial in identifying the most reactive sites for substrate binding.

Prediction of Catalytic Behaviors:

Theoretical investigations could model the entire catalytic cycle of a hypothetical reaction catalyzed by AsOCl. This would involve calculating the energies of intermediates and transition states to determine the reaction mechanism and the rate-limiting step. For instance, in a Lewis acid-catalyzed reaction, the catalytic cycle would involve:

Coordination of the substrate to the arsenic center.

Activation of the substrate through electron withdrawal by the arsenic.

Reaction of the activated substrate.

Release of the product and regeneration of the AsOCl catalyst.

The interaction between Lewis acids and substrates can enhance charge transfer from a metal to the substrate, thereby promoting the reaction. rsc.org Computational studies could quantify the extent of this charge transfer in a hypothetical AsOCl-substrate adduct.

Key Parameters from Theoretical Studies for Catalyst Prediction

| Parameter | Significance |

| Binding Energy | Strength of the interaction between the catalyst and the substrate. |

| Activation Energy Barrier | Determines the rate of the catalytic reaction. arxiv.org |

| Charge Transfer Analysis | Indicates the extent of substrate activation upon coordination to the catalyst. rsc.org |

| Frontier Molecular Orbital Analysis | Identifies the orbitals involved in the catalytic reaction and predicts the reactivity of the catalyst. |

Environmental Transformation and Chemical Fate of Arsenic Monoxide Monochloride in Natural Systems

Hydrolytic Degradation Pathways and Kinetics of AsOCl in Aqueous Environments

The primary and most rapid transformation pathway for arsenic monoxide monochloride upon entering an aqueous environment is hydrolysis. Arsenic halides are known to be moisture-sensitive, reacting with water to form arsenic oxyacids and hydrohalic acids. defra.gov.uk Specifically, arsenic trichloride (B1173362) (AsCl3), a related compound, readily hydrolyzes to produce arsenous acid (As(OH)3) and hydrochloric acid. wikipedia.orgsciencemadness.org

By analogy, the hydrolysis of AsOCl is expected to proceed swiftly, cleaving the arsenic-chlorine bond to yield arsenous acid, the primary trivalent inorganic arsenic species in water at near-neutral pH.

Reaction: AsOCl + 2 H₂O → As(OH)₃ + HCl

Arsenous acid (As(OH)₃) is a weak acid and exists predominantly as the neutral molecule H₃AsO₃ at pH values below 9.2. clu-in.org The arsenic-oxygen-arsenic bonds found in condensed arsenic species are known to have extreme hydrolytic instability, suggesting that any polymeric forms of AsOCl would also rapidly break down in water. nih.gov

The kinetics of this hydrolysis reaction, while not empirically determined for AsOCl, would be influenced by several environmental factors. The reaction is expected to be rapid, as is common for the hydrolysis of acid chlorides. youtube.comyoutube.com

Table 1: Factors Influencing the Hydrolytic Degradation of AsOCl This table is based on general principles of chemical kinetics, as specific data for AsOCl is not available.

| Factor | Expected Influence on Hydrolysis Rate | Rationale |

| Temperature | Increase | Higher temperature provides more kinetic energy, increasing the frequency and energy of collisions between AsOCl and water molecules. |

| pH | Minimal in neutral to acidic conditions; potential increase at high pH | The reaction with neutral water is typically fast. At very high pH, nucleophilic attack by hydroxide (B78521) ions (OH⁻) could potentially accelerate the degradation. |

| Water Availability | Direct relationship | Water is a reactant, so its availability is crucial. The reaction would be fastest in bulk water and slower in moist air or low-moisture soils. |

Photolytic Transformations of AsOCl and Related Arsenic Oxyhalides

Sunlight can play a role in the transformation of arsenic compounds. Arsenic trichloride is known to decompose in the presence of sunlight. nih.gov This suggests that this compound may also be susceptible to photolytic degradation. Photolysis could potentially involve the cleavage of the As-Cl or As-O bonds.

The more significant photochemical process in the environment involves the oxidation of arsenite (As(III)), the hydrolysis product of AsOCl, to arsenate (As(V)). This oxidation can be induced by UV light, often in the presence of a semiconductor photocatalyst like zinc oxide or titanium dioxide. nih.govmdpi.com This process is highly efficient at converting the more toxic As(III) to the less toxic As(V). mdpi.com The oxidation can also occur to a lesser extent via UV irradiation in the absence of a catalyst. nih.gov

Table 2: Potential Photolytic Reactions of AsOCl and its Degradation Products This table presents potential reactions based on the known photochemistry of other arsenic compounds.

| Reactant | Conditions | Potential Products | Significance |

| AsOCl | Sunlight/UV | As₂O₃, Cl₂ | Direct degradation of the parent compound. |

| As(III) (from hydrolysis) | Sunlight/UV, O₂ | As(V) | Photo-oxidation to a less toxic and less mobile arsenic species. |

| As(III) (from hydrolysis) | UV + Photocatalyst (e.g., ZnO, TiO₂) | As(V) | Accelerated oxidation, a key process in water treatment technologies. nih.gov |

| Organic Arsenic Species | UV Light | As(V) | Mineralization of organic arsenic to inorganic forms. nih.gov |

Volatilization Processes and Atmospheric Chemistry of AsOCl

Direct volatilization of this compound is not considered a significant environmental pathway. Most inorganic arsenic compounds, apart from arsine and some halides, are non-volatile. defra.gov.uk Arsenic trioxide, a potential atmospheric product, can exist in the vapor phase due to its high vapor pressure. tandfonline.comepa.gov

The primary mechanism for arsenic volatilization from soil and water is through biomethylation. sfu.ca Microorganisms can transform inorganic arsenic—such as the arsenite formed from AsOCl hydrolysis—into volatile organic arsines. nih.gov This process involves the sequential methylation to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which can then be reduced to volatile arsines like trimethylarsine (TMA). montana.edu

Once in the atmosphere, these volatile arsines have relatively short half-lives, particularly during the day, and are oxidized to non-volatile methylated arsenic compounds, which then associate with atmospheric particulate matter. nih.gov Therefore, while AsOCl itself is not volatile, its degradation products can enter the atmosphere through biological transformation.

Sorption and Desorption Mechanisms of Arsenic Species in Environmental Matrices

The mobility of arsenic in soils and sediments is largely controlled by sorption and desorption reactions. The hydrolysis of AsOCl releases arsenite (As(III)) into the environment, which is then subject to these partitioning processes.

Arsenite sorbs strongly to a variety of mineral surfaces, particularly iron and aluminum oxides and hydroxides (e.g., ferrihydrite, goethite, hematite). acs.orgnm.govosti.gov The mechanism often involves the formation of inner-sphere complexes, where the arsenite ion bonds directly to the mineral surface. osti.govusda.gov Sorption on clay minerals like kaolinite and montmorillonite is generally less significant. usda.govusda.gov

The extent of sorption is highly dependent on pH. Arsenite adsorption on iron oxides is typically high across a broad pH range of 4 to 9, often peaking around pH 7-8. acs.orgnm.gov This contrasts with arsenate (As(V)), the oxidized form, which sorbs most strongly at low pH (3-5) with sorption decreasing as pH increases. acs.orgusda.gov This means that under neutral to slightly alkaline conditions, arsenite can be strongly retained by soils rich in iron oxides, limiting its mobility in groundwater. osti.gov Desorption can occur if environmental conditions change, such as an increase in pH or a shift to more reducing conditions that cause the dissolution of iron oxide minerals. osti.gov

Table 3: Sorption Characteristics of Arsenite on Common Environmental Minerals Data compiled from studies on arsenite (the hydrolysis product of AsOCl).

| Mineral | Typical pH for Maximum Sorption | Sorption Mechanism | Influence of Competing Ions (e.g., Phosphate) |

| Ferrihydrite (Amorphous Iron Hydroxide) | ~7.0 - 8.0 | Inner-sphere complexation | Moderate competition |

| Goethite (α-FeOOH) | ~7.0 - 9.0 | Inner-sphere complexation usda.gov | Moderate competition |

| Hematite (α-Fe₂O₃) | ~7.0 | Inner-sphere complexation | Moderate competition |

| Amorphous Al Oxide | ~7.0 - 8.0 | Inner-sphere complexation | Strong competition |

| Kaolinite / Montmorillonite | < pH 9 | Outer-sphere and inner-sphere complexation | Weak competition |

Chemical Speciation Changes and Their Environmental Implications

The introduction of this compound into the environment initiates a cascade of speciation changes that have significant toxicological and mobility implications.

Initial Hydrolysis: The first and most immediate change is the hydrolysis of AsOCl to arsenous acid (H₃AsO₃), or arsenite (As(III)). wikipedia.org

Oxidation: In oxic (oxygen-rich) environments, the thermodynamically favored transformation is the oxidation of arsenite (As(III)) to arsenate (As(V)). clu-in.orgeurofinsus.com This process can be slow abiotically but can be catalyzed by mineral surfaces (like manganese oxides) or mediated by microorganisms. usda.gov This conversion is critical as As(V) is generally less mobile than As(III) in neutral to alkaline conditions and is considered less toxic. tandfonline.comgreenfacts.org

Biomethylation: In both oxic and anoxic environments, microorganisms can methylate inorganic arsenic. tandfonline.comresearchgate.net This biological process converts arsenite and arsenate into organic forms such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). geoscienceworld.org These organic forms are generally less toxic than inorganic arsenite. tandfonline.com

Reduction and Volatilization: Further microbial reduction of methylated species can lead to the formation of highly toxic and volatile arsines, which can be released into the atmosphere. montana.edu

The environmental implication of these speciation changes is a dynamic shift in arsenic's properties. The initial release of AsOCl leads to the formation of the more toxic and mobile As(III). Subsequent oxidation to As(V) can lead to its immobilization through strong sorption at acidic to neutral pH. However, changes in redox conditions or pH can remobilize this sequestered arsenic. Biomethylation acts as a detoxification pathway but also creates volatile species that can transport arsenic to the atmosphere. sfu.ca Understanding these transformations is crucial for assessing the long-term risk associated with arsenic contamination.

Prospective Applications of Arsenic Monoxide Monochloride in Advanced Materials Science

Design and Integration of AsOCl into Novel Functional Materials

The unique electronic and structural characteristics of arsenic-containing compounds suggest that arsenic monoxide monochloride could serve as a valuable building block in the design of new functional materials. The presence of arsenic, oxygen, and chlorine atoms offers a versatile platform for chemical modification and integration into larger molecular or solid-state architectures.

Exploration of AsOCl-Derived Structures for Nonlinear Optical (NLO) Applications

While there is no direct research on the nonlinear optical (NLO) properties of this compound, the broader family of arsenic-containing materials has shown promise in this area. For instance, arsenic telluride (As₂Te₃) has been investigated for its nonlinear optical absorption properties. nih.govresearchgate.net Theoretical calculations on α-As₂Te₃ have indicated significant optical absorption across a wide wavelength range. nih.govresearchgate.net Furthermore, transition metal arsenides are also being explored as potential NLO materials. nsf.gov

The potential for AsOCl in NLO applications would theoretically depend on the creation of non-centrosymmetric crystal structures. The polarizability of the arsenic atom, combined with the electronegativity of oxygen and chlorine, could contribute to large second-order NLO responses if the molecules can be arranged in a suitable crystalline lattice. Future research could focus on synthesizing and crystallizing derivatives of AsOCl to investigate their second-harmonic generation (SHG) capabilities.

Table 1: Comparison of Relevant Properties for NLO Materials

| Compound | Reported NLO Property | Potential Role of Arsenic |

| Arsenic Telluride (As₂Te₃) | Nonlinear optical absorption. nih.govresearchgate.net | The polarizability of arsenic contributes to the optical response. |

| Gallium Arsenide Phosphide (GaAsₓP₁₋ₓ) | Frequency conversion. dtic.mil | Arsenic content influences the nonlinear optical properties. dtic.mil |

| This compound (AsOCl) | Hypothetical | The combination of the polarizable arsenic atom with electronegative oxygen and chlorine atoms could lead to significant hyperpolarizabilities. |

AsOCl as a Precursor for Advanced Organoarsenic Ligands and Coordination Compounds

Arsenic(III) halides are fundamental starting materials for the synthesis of organoarsenic ligands. researchgate.net For example, arsenic trichloride (B1173362) (AsCl₃) is a common precursor for producing a variety of organoarsenic compounds that can act as ligands in coordination chemistry. noaa.govnih.gov These ligands are analogous to phosphine (B1218219) ligands and are used to stabilize transition metal complexes. researchgate.net

Theoretically, this compound could serve as a precursor to a unique class of organoarsenic ligands containing an As=O moiety. The reactivity of the As-Cl bond would allow for the introduction of organic substituents, while the arsenyl group (As=O) could influence the electronic properties and coordination behavior of the resulting ligand. Such ligands could form coordination compounds with interesting catalytic or material properties. The synthesis of arsacyclopentadiene (arsole) and -arsacyclopentadienyl (arsolyl) ligands, for instance, has led to the development of novel coordination complexes. anu.edu.au

Development of AsOCl-Based Advanced Spectroscopic Probes or Tracers

Fluorescent probes are instrumental in imaging and sensing applications. While there is no specific research on AsOCl-based spectroscopic probes, the development of fluorescent probes for the detection of arsenic species is an active area of research. mdpi.comnih.govresearchgate.net These probes often rely on the specific interaction of arsenic with a fluorophore, leading to a change in its optical properties.

A hypothetical AsOCl-based probe could be designed by functionalizing the molecule with a fluorescent organic moiety. The arsenic center could act as a recognition site for specific analytes, and the binding event could modulate the fluorescence of the attached reporter group. For example, a fluorescent compound, APAO-FITC, synthesized from p-aminophenylarsenoxide, has been used to study arsenic-binding proteins. nih.gov This demonstrates the potential of incorporating the arsenoxide functional group into probe design.

Theoretical Guidance for the Rational Design of AsOCl-Containing Materials

Due to the limited experimental data on this compound, computational studies are essential to predict its properties and guide the rational design of new materials. royalsocietypublishing.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, vibrational frequencies, and reactivity of AsOCl. nih.gov

Such theoretical studies could predict the stability of potential AsOCl-containing polymers or coordination complexes, their electronic band gaps, and their potential for applications in areas like semiconductors or catalysis. For instance, computational studies have been used to understand the reaction mechanisms of related molecules like hypochlorous acid (HOCl). mdpi.com Similar theoretical approaches could provide valuable insights into the chemical behavior of AsOCl, paving the way for its future experimental exploration in materials science. nih.gov

Table 2: Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 126.37 g/mol | PubChem nih.gov |

| Exact Mass | 125.885362 Da | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

Emerging Research Frontiers and Unresolved Questions in Asocl Chemistry

Development of Innovative and Sustainable Synthetic Methodologies for AsOCl

The traditional synthesis of arsenic oxychlorides can be energy-intensive and may involve hazardous reagents. A pivotal research frontier is the development of innovative and sustainable synthetic methodologies for AsOCl that prioritize efficiency, safety, and environmental benignity.

Current synthetic approaches for arsenic oxychlorides often rely on reactions such as the redistribution reaction between arsenic trichloride (B1173362) (As₂O₃) and arsenic trioxide (As₂O₃). While effective, these methods may present challenges related to precursor toxicity and energy consumption.

Emerging research is leaning towards the adoption of green chemistry principles in the synthesis of inorganic compounds. royalsocietypublishing.orgwjpmr.comijesrr.org For AsOCl, this could involve exploring alternative, less hazardous starting materials and developing solvent-free or aqueous-based reaction systems. The potential for mechanochemical synthesis, which uses mechanical energy to induce chemical reactions, offers a promising solvent-free alternative that can lead to the formation of novel materials. royalsocietypublishing.org Furthermore, investigating catalytic routes that could lower reaction temperatures and improve atom economy is a critical area for future research.

Table 1: Comparison of Potential Synthetic Methodologies for AsOCl

| Methodology | Description | Potential Advantages | Research Challenges |

| Conventional Solid-State Reaction | Reaction of AsCl₃ and As₂O₃ at elevated temperatures. | Established method for arsenic oxyhalides. | High energy consumption, handling of toxic precursors. |

| Solvothermal Synthesis | Reaction in a sealed vessel with a solvent at temperatures above its boiling point. | Potential for crystalline product formation at lower temperatures. | Selection of appropriate and environmentally benign solvents. |

| Mechanochemical Synthesis | Grinding solid reactants together to induce a chemical reaction. | Solvent-free, potentially lower energy input, access to novel phases. | Control over stoichiometry and product purity. |

| Catalytic Synthesis | Use of a catalyst to facilitate the reaction between precursors at milder conditions. | Increased energy efficiency, higher selectivity. | Identification of effective and robust catalysts. |

| Biosynthesis | Utilizing biological systems or their components to mediate the formation of the compound. | Environmentally friendly, potential for nanoparticle synthesis. researchgate.netresearchgate.net | Low yields, lack of specificity for inorganic compounds like AsOCl. |

Advanced In-Situ and Operando Characterization Techniques for AsOCl Reactivity

A significant hurdle in understanding the chemistry of reactive intermediates and materials under operational conditions is the lack of real-time analytical techniques. The development and application of advanced in-situ and operando characterization methods are paramount for elucidating the dynamic behavior of AsOCl. These techniques allow for the observation of structural and electronic changes as they occur during a chemical reaction or physical process. researchgate.netaip.orgacs.orgresearchgate.netnih.gov

For AsOCl, operando spectroscopy could provide invaluable insights into its formation, decomposition, and reactivity. researchgate.net Techniques such as in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can monitor changes in the crystalline structure and the local coordination environment of the arsenic atoms during synthesis or a catalytic reaction. nih.gov Vibrational spectroscopies, like Raman and Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for identifying transient species and surface adsorbates, offering a molecular-level understanding of reaction mechanisms. researchgate.net

The combination of multiple in-situ techniques, often termed a multi-technique approach, will be crucial for obtaining a comprehensive picture of AsOCl's behavior under relevant conditions. researchgate.net

Refinement of Computational Models for Enhanced Predictive Power in AsOCl Systems

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in modern chemistry for predicting the properties and reactivity of molecules and materials. scispace.comnih.govresearchgate.netnih.govacs.org For AsOCl, the refinement of computational models is a key research frontier that can accelerate the discovery and design of new materials and processes.

Current computational studies on arsenic compounds have successfully predicted their electronic structures, vibrational frequencies, and reaction energetics. researchgate.net Applying these methods to AsOCl can provide fundamental insights into its geometry, stability, and spectroscopic signatures. Furthermore, DFT calculations can be employed to investigate the mechanisms of its formation and its interactions with other molecules, which is crucial for understanding its environmental transformations and designing potential applications. nih.govnih.gov